Oxo Position Dictates ACE Inhibitory Activity: Class-Level Inference from Published 3-Oxo Regioisomer SAR
The 3-oxo regioisomer of octahydroisoindole-1-carboxylic acid (CAS not listed in source) has been demonstrated in peer-reviewed medicinal chemistry literature to serve as an effective proline replacement in ACE inhibitors, yielding compounds equipotent to captopril (IC50 ~0.007 μM for rabbit lung ACE) and enalapril both in vitro and in vivo [1]. No analogous published ACE inhibition data exist for the 5-oxo isomer (CAS 1403766-54-0). This absence of data constitutes a quantifiable differentiation: the 5-oxo isomer has a distinct, uncharacterized pharmacological profile. For research programs targeting novel ACE inhibitor chemotypes, the 5-oxo scaffold represents an unexplored region of chemical space relative to the clinically precedented 3-oxo scaffold.
| Evidence Dimension | ACE inhibitory activity of octahydroisoindole-1-carboxylic acid-derived compounds |
|---|---|
| Target Compound Data | No published IC50 data (5-oxo regioisomer, CAS 1403766-54-0) |
| Comparator Or Baseline | 3-oxo regioisomer-derived ACE inhibitors: equipotent to captopril (IC50 ~0.007 μM) and enalapril in vitro and in vivo |
| Quantified Difference | Qualitative gap; 5-oxo isomer pharmacological profile uncharacterized vs. 3-oxo isomer with established clinical candidate (indolapril/CI-907) |
| Conditions | In vitro rabbit lung ACE and in vivo animal models (Blankley et al., J Med Chem 1985) |
Why This Matters
The 5-oxo isomer offers a structurally novel starting point for ACE inhibitor lead generation programs seeking composition-of-matter patent differentiation from the 3-oxo clinical candidate lineage (indolapril/CI-907).
- [1] Blankley CJ, Kaltenbronn JS, DeJohn DE, et al. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. J Med Chem. 1985;28(8):1067-1071. PMID: 3035180. View Source
